4,6-Dinitrobenzofuroxane
Overview
Description
4,6-Dinitrobenzofuroxane is a highly energetic compound known for its explosive properties. It is a member of the benzofuroxane family and is characterized by the presence of two nitro groups at the 4 and 6 positions on the benzofuroxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: There are two primary synthetic routes for the preparation of 4,6-Dinitrobenzofuroxane:
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Thermal Decomposition of Picryl Azide:
Reaction: 2,4,6-trinitrochlorobenzene (picryl chloride) reacts with sodium azide to form 2,4,6-trinitroazidobenzene (picryl azide).
Conditions: The reaction is typically carried out at elevated temperatures (around 90°C) in solvents like glacial acetic acid.
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Nitration of Benzofuroxane:
Reaction: Benzofuroxan is dissolved in cold, concentrated sulfuric acid, and potassium nitrate dissolved in sulfuric acid or nitric acid is added with cooling.
Conditions: The nitration process is conducted within a temperature range of 0°C to 5°C initially and then at 40°C.
Industrial Production Methods: The continuous process for the industrial production of this compound involves the nitration of benzofuroxan and/or its nitro derivatives in concentrated nitric acid at temperatures ranging from 42°C to 90°C .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dinitrobenzofuroxane undergoes various chemical reactions, including:
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Nucleophilic Aromatic Substitution:
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Addition Reactions:
Reaction: Reaction with sulfite ions in water to form 1:1 and 1:2 adducts.
Conditions: Conducted in aqueous solutions.
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Formation of Meisenheimer σ-Complex:
Major Products: The major products formed from these reactions include phosphorylated derivatives, sulfite adducts, and Meisenheimer complexes .
Scientific Research Applications
4,6-Dinitrobenzofuroxane has a wide range of applications in scientific research:
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Explosives and Propellants:
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Analytical Chemistry:
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Biological and Medical Research:
Mechanism of Action
The mechanism of action of 4,6-Dinitrobenzofuroxane involves several pathways:
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Phosphorylation Reaction:
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Redox Reactions:
Comparison with Similar Compounds
4,6-Dinitrobenzofuroxane can be compared with other similar compounds:
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5,7-Dichloro-4,6-Dinitrobenzofuroxane:
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Potassium this compound:
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7-Chloro-4,6-Dinitrobenzofuroxane:
This compound stands out due to its unique combination of explosive properties, versatility in chemical reactions, and wide range of applications in scientific research.
Properties
IUPAC Name |
4,6-dinitro-1-oxido-2,1,3-benzoxadiazol-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N4O6/c11-8(12)3-1-4(9(13)14)6-5(2-3)10(15)16-7-6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBBUAULQKLKMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NO[N+](=C21)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5128-28-9 | |
Record name | 4,6-Dinitrobenzofuroxan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5128-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,1,3-Benzoxadiazole, 4,6-dinitro-, 1-oxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,6-Dinitro-2,1,3-benzoxadiazole 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.885 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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